molecular formula C8H9BrN2O2 B8808790 4-Bromo-N-methoxy-N-methylpicolinamide

4-Bromo-N-methoxy-N-methylpicolinamide

Cat. No. B8808790
M. Wt: 245.07 g/mol
InChI Key: GUXAAXFFFZOESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552003B2

Procedure details

To a solution of commercially-available 4-bromopicolinic acid (10.0 g, 49.5 mmole) in 200 mL of anhydrous THF at room temperature is added N,O-hydroxylamine hydrochloride (4.83 g, 49.5 mmol), triethylamine (6.9 mL, 49.5 mmol), carbonyl diimidazole (CDl) (12.0 g, 74.3 mmol) and N,N-dimethyl amino pyridine (DMAP) (20 mg, 0.16 mmol). After stirring at room temperature for 4 hours, an aliquot is taken and injected on LC-MS to check the reaction progress. Upon completion of the reaction, the reaction mixture is quenched with 100 mL of water and extracted with 2×150 mL of ethyl acetate. The combined organic layers are concentrated and purified by chromatography (hexanes 95%, EtOAc 5% step gradient) to give 4-bromo-pyridine-2-carboxylic acid methoxy-methyl-amide (1) as a thick yellow oil (10.4 g, yield 86%) MS ES+247.02.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
N,O-hydroxylamine hydrochloride
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethyl amino pyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.C([N:13]([CH2:16]C)CC)C.[C:18](C1NC=CN=1)(C1NC=CN=1)=[O:19]>C1COCC1>[CH3:18][O:19][N:13]([CH3:16])[C:8]([C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][N:5]=1)=[O:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C(=O)O
Name
N,O-hydroxylamine hydrochloride
Quantity
4.83 g
Type
reactant
Smiles
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
N,N-dimethyl amino pyridine
Quantity
20 mg
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×150 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers are concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (hexanes 95%, EtOAc 5% step gradient)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CON(C(=O)C1=NC=CC(=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.